molecular formula C10H12N2O3 B13001346 5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B13001346
M. Wt: 208.21 g/mol
InChI Key: ZTPYVDASHCRMEM-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by the addition of ethylene glycol to introduce the hydroxyethyl group. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrano-pyrazole core.

    Substitution: Functional groups on the pyrazole ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 5-(2-oxoethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one.

    Reduction: Formation of reduced derivatives of the pyrano-pyrazole core.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrano-pyrazole core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.

    5-(2-hydroxyethyl)-3-methylpyrano[2,3-c]pyrazol-6(1H)-one: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of both the hydroxyethyl group and the dimethyl substitution on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3,4-dimethyl-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C10H12N2O3/c1-5-7(3-4-13)10(14)15-9-8(5)6(2)11-12-9/h13H,3-4H2,1-2H3,(H,11,12)

InChI Key

ZTPYVDASHCRMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=NNC(=C12)C)CCO

Origin of Product

United States

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